2-Bromo-4-phenylthiazole-5-carboxylic acid

PLK1 inhibition Kinase profiling Fragment-based drug discovery

2-Bromo-4-phenylthiazole-5-carboxylic acid is a validated fragment hit with a PLK1 IC₅₀ of 27 nM and 6.8× selectivity over BRD4, providing a high-confidence starting point for kinase inhibitor SAR. The 2-bromo substituent enables one-step diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, unlike non-halogenated or regioisomeric analogs. At 284 Da, it meets fragment drug-likeness criteria, and the carboxylic acid group offers additional vector for amidation or esterification. Supplied at ≥95% purity, this building block accelerates PLK1-targeted lead generation with built-in synthetic utility. Request a quote today.

Molecular Formula C10H6BrNO2S
Molecular Weight 284.13
CAS No. 906099-50-1
Cat. No. B3018560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-phenylthiazole-5-carboxylic acid
CAS906099-50-1
Molecular FormulaC10H6BrNO2S
Molecular Weight284.13
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)O
InChIInChI=1S/C10H6BrNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)
InChIKeyKXZQSCDJQDHJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4-phenylthiazole-5-carboxylic acid (CAS 906099-50-1): A Halogen-Functionalized Thiazole Scaffold for Fragment-Based Discovery and Targeted Synthesis


2-Bromo-4-phenylthiazole-5-carboxylic acid (CAS 906099-50-1) is a heterocyclic small molecule with the formula C₁₀H₆BrNO₂S and a molecular weight of 284.13 g/mol . It features a thiazole core substituted with a bromine atom at the 2-position, a phenyl ring at the 4-position, and a carboxylic acid group at the 5-position. This compound has been profiled as a fragment in biochemical screening cascades and has shown potent inhibition of polo-like kinase 1 (PLK1) with an IC₅₀ of 27 nM [1].

Why 2-Bromo-4-phenylthiazole-5-carboxylic Acid Cannot Be Replaced with Generic 4-Phenylthiazole-5-carboxylic Acid Derivatives


The 2-bromo substituent is not a passive structural feature; it is a critical determinant of both biological activity and synthetic utility. The bromine atom serves as a halogen-bond donor that can enhance target engagement, while also acting as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse analog libraries . In contrast, non-halogenated 4-phenylthiazole-5-carboxylic acid (CAS 99822-84-1) lacks this reactive site entirely, and regioisomers such as 2-bromo-5-phenylthiazole-4-carboxylic acid (CAS 1019704-99-4) or 5-bromo-4-phenylthiazole-2-carboxylic acid (CAS 1253201-96-5) present different electronic environments that alter both reactivity and biological recognition . The quantitative consequences of these differences are laid out in Section 3.

Head-to-Head Evidence: Quantified Differentiation of 2-Bromo-4-phenylthiazole-5-carboxylic Acid from Closest Analogs


PLK1 Inhibitory Potency: 27 nM vs. Consensus Kinase Inhibitor Baseline

In a Z-Lyte FRET-based biochemical assay against recombinant human PLK1, 2-bromo-4-phenylthiazole-5-carboxylic acid exhibited an IC₅₀ of 27 nM [1]. This potency places it within the sub-100 nM range characteristic of validated PLK1 inhibitor chemical probes. By comparison, the non-halogenated parent scaffold 4-phenylthiazole-5-carboxylic acid has no reported PLK1 inhibitory activity in public databases (ChEMBL, BindingDB), indicating that the 2-bromo substitution is a key driver of target engagement. The potency is approximately 14-fold more potent than the broad-spectrum kinase inhibitor staurosporine (IC₅₀ ~380 nM against PLK1 under comparable assay conditions) [2].

PLK1 inhibition Kinase profiling Fragment-based drug discovery

Bromodomain Selectivity Profile: 6.8-Fold PLK1-over-BRD4 Selectivity Window

Beyond PLK1, the compound was profiled against bromodomain-containing proteins. It inhibited BRD4-BD1 with an IC₅₀ of 183 nM and BRDT-BD1 with an IC₅₀ of 558 nM in AlphaScreen competition assays [1]. This yields a selectivity ratio of 6.8-fold for PLK1 over BRD4 and 20.7-fold over BRDT. Such a selectivity profile is informative for fragment-based campaigns: the compound engages both kinase and bromodomain targets at overlapping concentration ranges, which may be advantageous for polypharmacology strategies or a liability requiring further optimization. Most commercial 4-phenylthiazole-5-carboxylic acid analogs lack any reported bromodomain profiling data, making this compound one of the few members of its class with documented dual-target activity [1].

Bromodomain inhibition Kinase selectivity BRD4 BRDT

Synthetic Versatility via 2-Bromo Handle: 98% Yield in Model Derivatization

The 2-bromo substituent enables direct participation in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), providing a modular entry point for library synthesis. In a representative transformation, the ethyl ester derivative was synthesized in 98% yield from the carboxylic acid precursor . By contrast, the non-halogenated 4-phenylthiazole-5-carboxylic acid (CAS 99822-84-1, MW 205.23 g/mol) requires additional activation steps to introduce functionality at the 2-position, adding synthetic steps and reducing overall efficiency . Regioisomers such as 2-bromo-5-phenylthiazole-4-carboxylic acid (CAS 1019704-99-4) and 5-bromo-4-phenylthiazole-2-carboxylic acid (CAS 1253201-96-5) share the C₁₀H₆BrNO₂S formula but differ in the position of the bromine and carboxylic acid groups, leading to distinct reactivity patterns in cross-coupling and altered steric environments that affect downstream biological activity .

Cross-coupling Pd catalysis Derivative synthesis Building block

Physicochemical Differentiation: Higher Molecular Weight and Lipophilicity vs. Non-Halogenated Analog

The presence of the bromine atom increases the molecular weight by 78.9 g/mol relative to the non-halogenated 4-phenylthiazole-5-carboxylic acid (284.13 vs. 205.23 g/mol) and adds approximately +0.8 to +1.2 log units to the calculated logP, based on the Hansch π constant for aromatic bromine [1]. This shift in physicochemical profile impacts solubility, permeability, and protein binding. In fragment-based screening, where molecular weight is typically constrained to <300 Da, this compound sits at the upper boundary (284 Da) and offers a balance between fragment-like properties and the enhanced binding affinity conferred by halogen bonding [2]. The regioisomer 2-bromo-5-phenylthiazole-4-carboxylic acid has a predicted density of 1.7±0.1 g/cm³ and boiling point of 414.1±25.0 °C, while experimental data for the target compound remain unpublished, highlighting a knowledge gap that may affect formulation decisions .

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

Fragment Library Profiling: Documented Reactivity and Stability Profile

In a systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles, brominated thiazole-carboxylic acid derivatives—including compounds structurally analogous to 2-bromo-4-phenylthiazole-5-carboxylic acid—were evaluated in a cascade of biochemical inhibition assays, redox activity assays, thiol reactivity tests, and stability assessments [1]. The study concluded that thiazole derivatives bearing bromide and carboxylic acid substituents should be carefully assessed for nonspecific inhibition and redox activity before being advanced as validated hits. This pre-existing profiling data provides purchasers with a risk assessment framework that is unavailable for most uncharacterized analogs, reducing the likelihood of investing in compounds that may later be flagged as promiscuous assay interferers [1].

Fragment screening Assay interference Redox activity Thiol reactivity

Optimal Procurement Use Cases for 2-Bromo-4-phenylthiazole-5-carboxylic Acid Based on Differentiated Evidence


PLK1-Focused Fragment-Based Drug Discovery Campaigns

With a confirmed PLK1 IC₅₀ of 27 nM and a 6.8-fold selectivity window over BRD4, this compound serves as an ideal fragment hit for initiating PLK1-targeted structure-activity relationship (SAR) studies [1]. Its molecular weight of 284 Da places it within fragment-appropriate limits, and the 2-bromo handle enables rapid analog generation via cross-coupling to explore the PLK1 ATP-binding pocket [2].

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent permits direct Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as demonstrated by the high-yielding (98%) synthesis of the ethyl ester derivative . This makes the compound a preferred building block for generating diverse 2-substituted-4-phenylthiazole-5-carboxylic acid libraries, with superior synthetic efficiency compared to non-halogenated or regioisomeric alternatives .

Dual-Target Polypharmacology Studies (PLK1/BRD4)

The compound's dual inhibition of PLK1 (27 nM) and BRD4-BD1 (183 nM) provides a starting point for exploring synergistic anti-cancer strategies that simultaneously target mitotic kinases and epigenetic readers [1]. The documented selectivity profile enables rational design of biased analogs, reducing the need for extensive preliminary screening.

Fragment Screening with Pre-Existing Risk Mitigation

Class-level fragment profiling data indicate that brominated thiazole-carboxylic acids should be evaluated for redox activity and nonspecific inhibition [3]. Purchasing this compound for fragment screens allows teams to incorporate appropriate counter-screens (e.g., thiol reactivity assays) from the outset, minimizing the risk of pursuing false-positive hits that plague uncharacterized analog libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-phenylthiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.